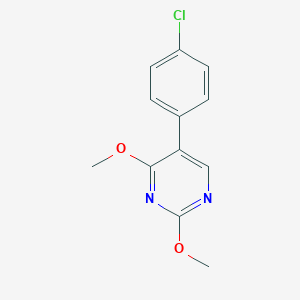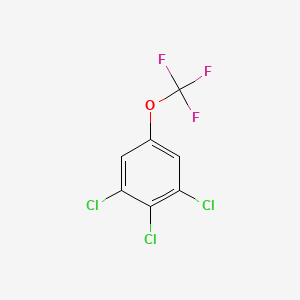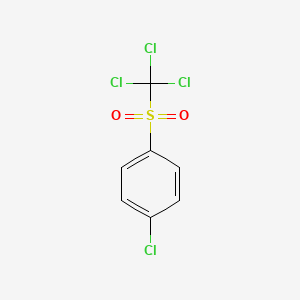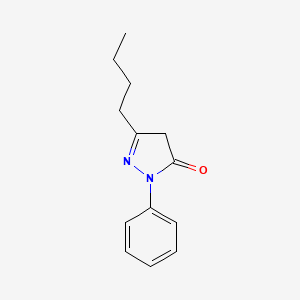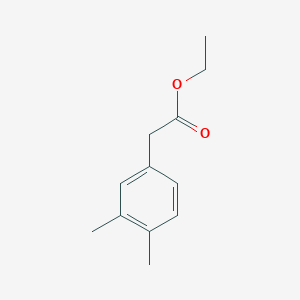
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% (2C4TFA) is a widely used chemical reagent in organic synthesis. It is a colorless, volatile liquid with a pungent odor. It is a versatile reagent that is used in a variety of laboratory experiments, including synthesizing organic compounds, catalyzing reactions, and as a solvent.
Applications De Recherche Scientifique
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% is widely used in organic synthesis and is often used to catalyze reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent in many laboratory experiments. Additionally, it is used in the synthesis of polymers, dyes, and other materials.
Mécanisme D'action
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% is an aniline derivative that is used as a reagent in organic synthesis. It is a strong acid and can act as a proton donor in reactions. It is also a nucleophile and can act as a reactant in substitution reactions. Additionally, it can act as a catalyst in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% has been studied for its potential effects on the biochemical and physiological systems of the body. In animal studies, it has been shown to have an effect on the central nervous system, causing sedation and muscle relaxation. It has also been shown to have an effect on the cardiovascular system, causing an increase in heart rate. Additionally, it has been shown to have an effect on the endocrine system, causing an increase in hormone release.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. It is also a relatively inexpensive reagent and is readily available. Additionally, it is a relatively stable reagent and can be stored for extended periods of time.
However, there are some limitations to using 2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% in laboratory experiments. It is a volatile liquid and can easily evaporate in the presence of heat. Additionally, it is a strong acid and can cause corrosion of glassware if not handled properly. Furthermore, it is a toxic substance and should be handled with care.
Orientations Futures
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% has many potential future directions for research. It could be used to synthesize new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used to develop new catalysts for organic synthesis. Furthermore, it could be used to develop new polymers, dyes, and other materials. Finally, it could be used to develop new methods for synthesizing organic compounds.
Méthodes De Synthèse
2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95% is typically synthesized by the reaction of aniline and trifluoromethanesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is typically run in an inert atmosphere such as nitrogen or argon. The reaction is exothermic and is typically run at temperatures between -10 and 0°C. The reaction typically produces a 95% yield of 2-Chloro-4-(trifluoromethylsulfonyl)aniline, 95%.
Propriétés
IUPAC Name |
2-chloro-4-(trifluoromethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMFRIDLDMKZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethylsulfonyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



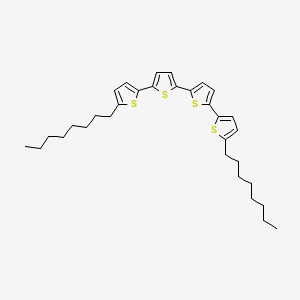
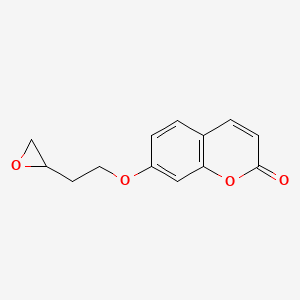
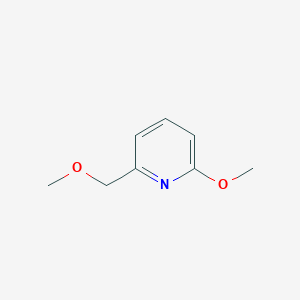
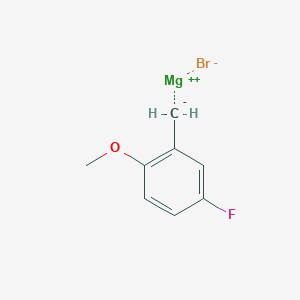
![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)
